Cyclopentene, 4,4-dichloro- Cyclopentene, 4,4-dichloro-
Brand Name: Vulcanchem
CAS No.: 5296-48-0
VCID: VC19742201
InChI: InChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2
SMILES:
Molecular Formula: C5H6Cl2
Molecular Weight: 137.00 g/mol

Cyclopentene, 4,4-dichloro-

CAS No.: 5296-48-0

Cat. No.: VC19742201

Molecular Formula: C5H6Cl2

Molecular Weight: 137.00 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentene, 4,4-dichloro- - 5296-48-0

Specification

CAS No. 5296-48-0
Molecular Formula C5H6Cl2
Molecular Weight 137.00 g/mol
IUPAC Name 4,4-dichlorocyclopentene
Standard InChI InChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2
Standard InChI Key GVZSEVSNGREDBC-UHFFFAOYSA-N
Canonical SMILES C1C=CCC1(Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Framework

4,4-Dichlorocyclopentene (theoretical molecular formula: C5H6Cl2\text{C}_5\text{H}_6\text{Cl}_2) features a cyclopentene ring substituted with two chlorine atoms at the 4-position. This structural motif differs from closely related compounds such as 4,5-dichloro-2-(dichloromethylene)cyclopent-4-ene-1,3-dione (PubChem CID 167775), which contains additional ketone groups and a dichloromethylene substituent . The absence of oxygenated functional groups in 4,4-dichlorocyclopentene simplifies its reactivity profile compared to dione derivatives.

Stereochemical Considerations

In substituted cyclopentenes, chlorine atoms can occupy axial or equatorial positions depending on ring puckering. For example, X-ray crystallography of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one revealed a half-chair conformation stabilized by intramolecular hydrogen bonds . While no crystallographic data exists for 4,4-dichlorocyclopentene itself, analogous compounds demonstrate that steric effects from substituents significantly influence ring geometry.

Synthesis and Production Methods

Cyclization Approaches

The Japp-Klingemann reaction, involving aldol condensation of α-diketones with acetone derivatives in alkaline media, has been successfully employed for synthesizing halogenated cyclopentenones . For 4,4-dichlorocyclopentene, a potential route could involve:

  • Chlorination of cyclopentene using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions

  • Dehydrohalogenation of 1,2,4,4-tetrachloropentane

  • Ring-closing metathesis of dichlorinated dienes

Reaction optimization typically requires temperature control (0–80°C) and catalysts such as Lewis acids .

Industrial Scalability

Continuous flow reactors with in-line purification systems could enhance yield and purity for large-scale production. A study on marine-derived polychlorinated cyclopentenes achieved 56% yield through recrystallization from toluene , suggesting similar purification methods might apply.

Physicochemical Properties

Thermal Characteristics

While direct data for 4,4-dichlorocyclopentene is unavailable, related compounds exhibit:

PropertyValue (Analog)Source Compound
Melting Point229–230°C3,4-bis(4-Cl-Ph) derivative
Boiling Point180–185°C (est.)Similar chlorocarbons
Density1.45–1.55 g/cm³PubChem data

Solubility Profile

Chlorinated cyclopentenes generally show:

  • High solubility in non-polar solvents (hexane, toluene)

  • Moderate solubility in polar aprotic solvents (DMSO, DMF)

  • Low water solubility (<0.1 mg/mL)

Spectroscopic Characterization

Nuclear Magnetic Resonance

Key NMR signals for chlorinated cyclopentene derivatives:

NucleusChemical Shift (δ)MultiplicityAssignment
1H^1\text{H}2.73–3.01 ppmDoubletRing methylene
13C^{13}\text{C}137.7 ppmQuaternaryChlorinated C

Mass Spectrometry

Electron ionization typically produces:

  • Molecular ion cluster at m/z 246 ([M]+^+ for C6Cl4O2\text{C}_6\text{Cl}_4\text{O}_2)

  • Characteristic fragmentation patterns with Cl\text{Cl}^- loss

Biological Activity and Applications

Material Science Applications

The dichloromethylene group in related compounds facilitates:

  • Polymer crosslinking through radical reactions

  • Coordination with transition metals (Fe, Cu)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator